4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Description
This compound is a structurally complex molecule featuring a benzenesulfonamide core linked to a 4,6-dimethyl-2-pyrimidinyl group via an amine bond. Additionally, the sulfonamide nitrogen is substituted with a carbothioyl-urea moiety connected to a 3-(3,4-dimethoxyphenyl)acryloyl group. The acryloyl and carbothioyl groups likely contribute to its reactivity and binding properties, differentiating it from simpler sulfonamide analogs.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S2/c1-15-13-16(2)26-23(25-15)29-36(31,32)19-9-7-18(8-10-19)27-24(35)28-22(30)12-6-17-5-11-20(33-3)21(14-17)34-4/h5-14H,1-4H3,(H,25,26,29)(H2,27,28,30,35)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAKJLFNJZFSGV-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the acrylamide intermediate: This step involves the reaction of 3,4-dimethoxyphenylacrylic acid with an appropriate amine under reflux conditions.
Thioamide formation: The acrylamide intermediate is then reacted with a thiourea derivative to form the thioamide.
Final coupling: The thioamide is coupled with 4,6-dimethyl-2-pyrimidinyl-1-benzenesulfonamide under specific conditions to yield the final product.
Chemical Reactions Analysis
4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting specific pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamide-Pyrimidine Moieties
- 3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid (C₁₆H₁₆N₄O₅S):
- Key Features : Shares the 4,6-dimethylpyrimidine-2-sulfonamide core but replaces the carbothioyl-urea linkage with a carboxylic acid group.
- Implications : The absence of the thiourea group may reduce thiol-mediated interactions, while the carboxylic acid could enhance solubility but limit membrane permeability compared to the target compound .
Pyrimidine Derivatives with Diverse Substituents
- Ethyl 4-(3-[(3,4-dichlorobenzoyl)amino]phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate: Key Features: Contains a pyrimidine ring with ester and dichlorobenzamide groups.
Dimethoxyphenyl-Containing Analogues
- 4-(3,4-Dimethoxyphenyl)butan-1-ol (ATB1095): Key Features: A simpler structure with a dimethoxyphenyl group attached to a butanol chain.
Sulfonamide-Based Ureas
- 4-(([Cyclohexyl(methyl)amino]carbonyl)amino)-N,N-dimethylbenzenesulfonamide (C₁₆H₂₅N₃O₃S): Key Features: Features a sulfonamide-urea hybrid with a cyclohexylmethyl group. Implications: The bulky cyclohexyl group may sterically hinder binding to compact active sites, whereas the target compound’s pyrimidine ring could enable π-π stacking in enzymatic pockets .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | Not explicitly provided | Sulfonamide, pyrimidine, carbothioyl-urea | Enzyme inhibition, receptor modulation |
| 3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid | C₁₆H₁₆N₄O₅S | Carboxylic acid, pyrimidine-sulfonamide | Solubility-enhanced inhibitors |
| Ethyl 4-(3-[(3,4-dichlorobenzoyl)amino]phenoxy)-2-(methylsulfanyl)-pyrimidinecarboxylate | C₂₁H₁₈Cl₂N₄O₄S | Dichlorobenzamide, ester, methylsulfanyl | CNS-targeted therapies |
| 4-(([Cyclohexyl(methyl)amino]carbonyl)amino)-N,N-dimethylbenzenesulfonamide | C₁₆H₂₅N₃O₃S | Cyclohexylmethyl-urea, sulfonamide | Steric-dependent receptor binding |
Research Findings and Implications
- Target Compound vs. Carboxylic Acid Analog (C₁₆H₁₆N₄O₅S) :
The thiourea group in the target compound may confer stronger hydrogen-bonding capacity compared to the carboxylic acid, enhancing affinity for cysteine-rich enzyme active sites . - Role of Methoxy Groups: The 3,4-dimethoxyphenyl moiety, as seen in ATB1095 and D1, is associated with improved metabolic stability due to reduced oxidative metabolism . This could extend the target compound’s half-life relative to non-methoxy analogues.
- Pyrimidine vs. Cyclohexyl Substituents : The pyrimidine ring’s planar structure facilitates interactions with aromatic residues in proteins, whereas cyclohexyl groups (as in ) may prioritize hydrophobic binding pockets.
Biological Activity
The compound 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activity, particularly in relation to its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyrimidine moiety, a benzenesulfonamide group, and an acrylamide linkage which are critical for its biological activity.
Antitumor Activity
Research has indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, sulfonamide derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related benzenesulfonamides exhibited selective cytotoxicity against human leukemia cells, suggesting potential applications in cancer therapy .
Inhibition of Carbonic Anhydrases
The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes including respiration and acid-base balance. A related study found that 4-substituted diazobenzenesulfonamides exhibited nanomolar affinities towards CA isozymes, indicating that modifications to the sulfonamide group can enhance binding affinity and specificity .
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : The sulfonamide group is known to interact with the active sites of enzymes like carbonic anhydrases.
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : Evidence suggests that these compounds may activate apoptotic pathways in tumor cells.
Study 1: Antitumor Efficacy
In a recent study involving a series of sulfonamide derivatives, one compound was identified as a potent inhibitor of CA I with a binding affinity of . This compound also demonstrated significant antitumor effects in vitro against mouse lymphoid leukemia cells .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the pyrimidine ring and the sulfonamide group significantly influenced the biological activity of related compounds. For example, increasing hydrophobicity in side chains improved binding affinity for target enzymes .
Data Table: Biological Activity Overview
Q & A
Q. How can the multi-step synthesis of this compound be optimized to minimize impurities?
Methodological Answer:
- Employ orthogonal purification techniques such as high-performance liquid chromatography (HPLC) and column chromatography to isolate intermediates at each synthesis step.
- Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane gradients) to enhance yield and purity.
- Adjust stoichiometric ratios of reactants (e.g., acryloyl chloride derivatives and sulfonamide precursors) to reduce side-product formation .
Q. What experimental approaches are recommended to assess the compound's stability under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies using factorial design to test parameters such as pH (2–12), temperature (4°C to 60°C), and light exposure.
- Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) and compare with theoretical fragmentation patterns.
- Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds .
Q. Which spectroscopic methods are most effective for characterizing the compound's functional groups?
Methodological Answer:
- Confirm the acryloyl and sulfonamide moieties using Fourier-transform infrared spectroscopy (FT-IR) peaks at ~1650 cm⁻¹ (C=O stretch) and ~1300 cm⁻¹ (S=O stretch).
- Employ nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, to resolve aromatic protons (δ 6.5–8.0 ppm) and methyl groups on the pyrimidinyl ring (δ 2.0–2.5 ppm).
- Validate molecular weight via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can computational modeling predict the compound's reactivity in novel chemical environments?
Methodological Answer:
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites.
- Simulate reaction pathways using quantum chemical software (e.g., Gaussian or ORCA) to model intermediates and transition states.
- Integrate machine learning (ML) models trained on analogous sulfonamide derivatives to forecast regioselectivity in substitution reactions .
Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound's biological activity?
Methodological Answer:
- Perform iterative validation cycles: Compare in silico docking results (e.g., AutoDock Vina) with in vitro enzyme inhibition assays.
- Analyze discrepancies using free-energy perturbation (FEP) calculations to refine binding affinity predictions.
- Cross-validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) .
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- Apply a 2^k factorial design to test variables: catalyst loading (0.1–1.0 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 hours).
- Use response surface methodology (RSM) to identify optimal conditions for yield and purity.
- Validate scalability in pilot-scale reactors with real-time process analytical technology (PAT) monitoring .
Q. What advanced techniques elucidate degradation mechanisms under oxidative stress?
Methodological Answer:
- Expose the compound to hydrogen peroxide (H₂O₂) or UV light and analyze degradation pathways using tandem MS (MS/MS).
- Track radical intermediates via electron paramagnetic resonance (EPR) spectroscopy.
- Correlate degradation kinetics with Arrhenius modeling to predict shelf-life .
Q. How can synergistic effects with co-administered drugs be systematically evaluated?
Methodological Answer:
Q. What computational tools predict membrane permeability and bioavailability?
Methodological Answer:
Q. How can data from conflicting studies on the compound's mechanism of action be reconciled?
Methodological Answer:
- Conduct meta-analyses of published datasets using standardized criteria (e.g., PRISMA guidelines).
- Perform sensitivity analyses to identify outliers or methodological biases.
- Design targeted experiments (e.g., CRISPR-Cas9 gene editing) to isolate specific pathways .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
